

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Amino-3-chloro-5-methylbenzonitrile

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This guide provides a comprehensive overview of the chemical and physical properties of **4-Amino-3-chloro-5-methylbenzonitrile**, including its molecular structure, weight, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular and Chemical Data

4-Amino-3-chloro-5-methylbenzonitrile is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty organic chemicals.^[1] The molecule's structure is characterized by a central benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.^[1] This specific arrangement of functional groups makes it a versatile building block in medicinal and organic chemistry.^[1]

Table 1: Chemical and Physical Properties of **4-Amino-3-chloro-5-methylbenzonitrile**

Identifier	Value
IUPAC Name	4-amino-3-chloro-5-methylbenzonitrile[2]
Synonyms	2-Chloro-4-cyano-6-methylaniline[3]
CAS Number	158296-69-6[4][5]
Molecular Formula	C ₈ H ₇ ClN ₂ [4][5][6]
Molecular Weight	166.61 g/mol [1][3][5][6]
Melting Point	126-128°C[7]
InChI Key	NDTNVCCDQA OBSZ-UHFFFAOYSA-N[1][2][4]
Purity	Typically available at ≥98%[3]

Molecular Structure

The molecular structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The nitrile group defines the first position, with the other substituents arranged accordingly.

Caption: 2D Molecular Structure of **4-Amino-3-chloro-5-methylbenzonitrile**.

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of **4-Amino-3-chloro-5-methylbenzonitrile**.

The primary synthetic route to **4-Amino-3-chloro-5-methylbenzonitrile** involves the electrophilic halogenation of its precursor, 4-Amino-3-methylbenzonitrile.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring is attacked by an electrophilic chlorine species.[1] The regioselectivity of the chlorination is directed by the existing amino and methyl groups on the benzene ring.[1]

General Protocol:

- **Dissolution:** The starting material, 4-Amino-3-methylbenzonitrile, is dissolved in a suitable inert solvent.

- Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO_2Cl_2), is added to the solution, often portion-wise or as a solution in the same solvent, while maintaining a controlled temperature (e.g., 0-25°C).^[1]
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
- Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure **4-Amino-3-chloro-5-methylbenzonitrile**.

Caption: Synthetic and purification workflow for **4-Amino-3-chloro-5-methylbenzonitrile**.

The definitive identification and structural confirmation of **4-Amino-3-chloro-5-methylbenzonitrile** are typically achieved using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: This technique is used to determine the number and environment of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.
- ^{13}C NMR: This analysis identifies the carbon framework of the molecule.^[1] Distinct signals would be observed for the aromatic carbons (both protonated and quaternary), the methyl carbon, and the nitrile carbon.

Mass Spectrometry (MS):

- Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (166.61 g/mol).[4] The isotopic pattern of the molecular ion peak would also confirm the presence of one chlorine atom.

Infrared (IR) Spectroscopy:

- IR spectroscopy can be used to identify the presence of key functional groups.[4] Characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, the C≡N stretching of the nitrile group, and C-Cl stretching.

Applications in Research and Development

4-Amino-3-chloro-5-methylbenzonitrile is a valuable intermediate in synthetic chemistry. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine.[1] The amino group can undergo diazotization followed by various substitution reactions (e.g., Sandmeyer reaction), and the chloro and amino substituents can participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.[1] These potential transformations make it an important precursor for the synthesis of more complex molecules, including biologically active compounds and functional materials. For these reasons, this compound is intended for laboratory research use only.[1][3]

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